

# Application Notes and Protocols for NCD38 in MLL-AF9 Leukemia Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NCD38

Cat. No.: B609494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acute Myeloid Leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements, such as MLL-AF9, represents an aggressive subtype with a generally poor prognosis.<sup>[1]</sup> The MLL-AF9 fusion protein acts as an oncogenic driver, disrupting normal hematopoietic differentiation and promoting leukemic cell proliferation.<sup>[2][3]</sup> A promising therapeutic target in this context is Lysine-Specific Demethylase 1 (LSD1), a histone modifier that represses the expression of key hematopoietic regulatory genes.<sup>[4]</sup>

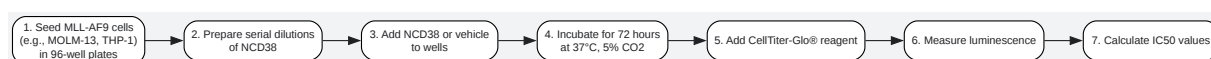
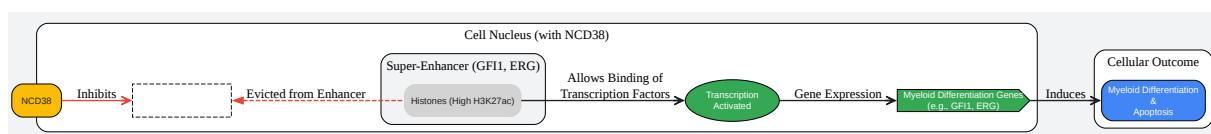
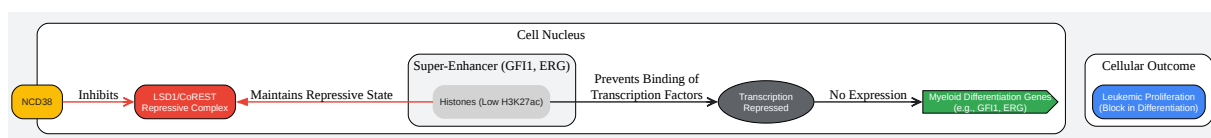
**NCD38** is a novel, potent small molecule inhibitor of LSD1.<sup>[4]</sup> It has demonstrated significant anti-leukemic effects in preclinical models, including those for MLL-AF9 leukemia.<sup>[4]</sup> **NCD38** functions by reactivating critical myeloid development programs that are silenced by LSD1, thereby inducing differentiation and inhibiting leukemic growth.<sup>[4]</sup> These application notes provide a comprehensive overview of the mechanism of action of **NCD38** and detailed protocols for its use in in vitro and in vivo MLL-AF9 leukemia models.

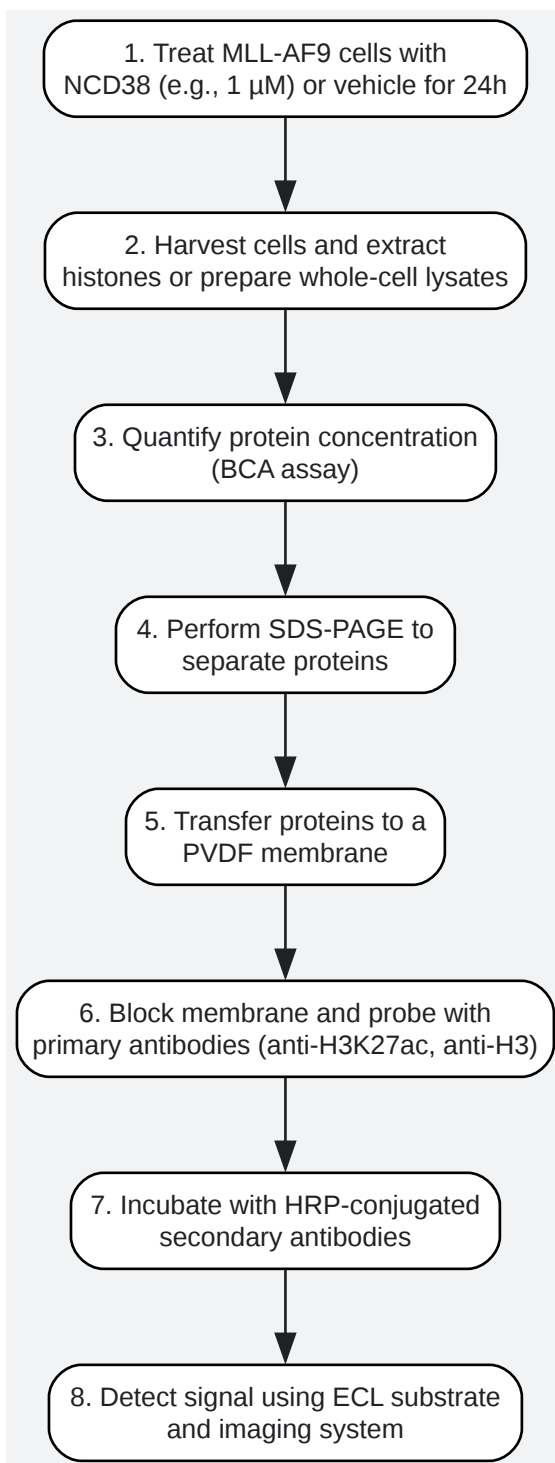
## Mechanism of Action of NCD38

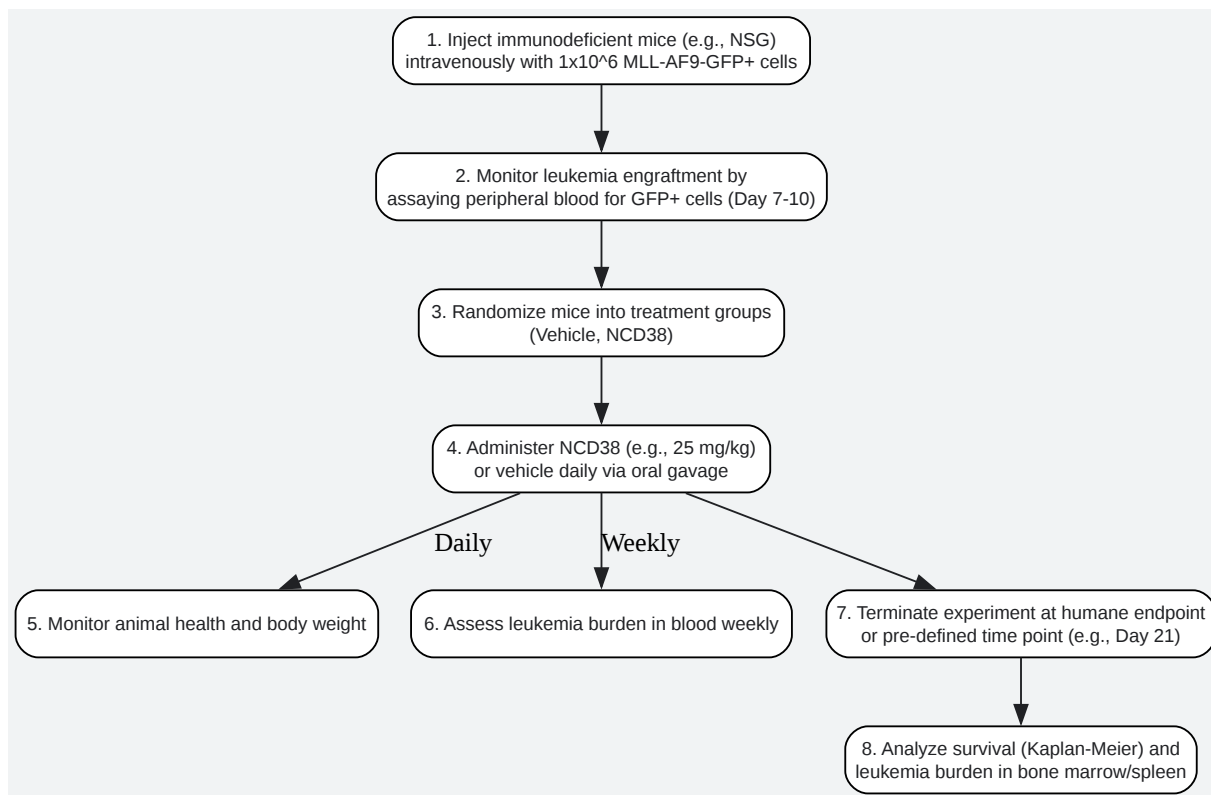
**NCD38** exerts its anti-leukemic effects by inhibiting the enzymatic activity of LSD1. In the context of MLL-AF9 leukemia, LSD1 is part of a repressive complex that silences super-enhancers of key hematopoietic transcription factors, such as GFI1 and ERG, which are crucial for myeloid differentiation.<sup>[4][5]</sup>

The core mechanism involves the following steps:

- **LSD1 Inhibition:** **NCD38** binds to and inhibits LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and affecting other histone marks through complex interactions.
- **Super-Enhancer Activation:** Inhibition of LSD1 leads to the eviction of the LSD1/CoREST repressive complex from chromatin.<sup>[5]</sup> This results in an increase in active histone marks, such as H3K27 acetylation (H3K27ac), at super-enhancer regions of critical hematopoietic genes.<sup>[4]</sup>
- **Gene Program Reactivation:** The activation of these super-enhancers drives the expression of master regulators of myeloid differentiation (e.g., GF11, ERG).<sup>[4]</sup><sup>[5]</sup>
- **Phenotypic Changes:** The re-expression of these genes triggers a shift from a leukemogenic, self-renewing state to a program of myeloid differentiation, leading to cell cycle arrest, apoptosis, and a reduction in leukemic burden.<sup>[4]</sup>







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Microenvironment Determines Lineage Fate in a Human Model of MLL-AF9 Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Transcription Factor ERG Regulates Super-Enhancers Associated With an Endothelial-Specific Gene Expression Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1-mediated repression of GFI1 super-enhancer plays an essential role in erythroleukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NCD38 in MLL-AF9 Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#using-ncd38-in-ml-l-af9-leukemia-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)